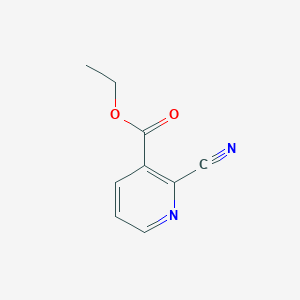

Ethyl 2-cyanonicotinate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

ethyl 2-cyanopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-2-13-9(12)7-4-3-5-11-8(7)6-10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAWFXMHARNHJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60508779 | |

| Record name | Ethyl 2-cyanopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75358-90-6 | |

| Record name | Ethyl 2-cyanopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 75358-90-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-Cyanonicotinate

CAS Number: 75358-90-6

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 2-cyanonicotinate, a versatile heterocyclic building block. Intended for professionals in chemical synthesis and drug discovery, this document delves into the core chemical properties, synthesis methodologies, reactivity profile, and applications of this compound, grounding theoretical concepts in practical, field-proven insights.

Core Molecular Attributes of this compound

This compound, systematically named Ethyl 2-cyanopyridine-3-carboxylate, is a bifunctional pyridine derivative incorporating both a nitrile and an ethyl ester moiety. This unique arrangement of electron-withdrawing groups on the pyridine ring dictates its chemical behavior and renders it a valuable intermediate in synthetic organic chemistry.

| Property | Value | Source(s) |

| CAS Number | 75358-90-6 | [1][2] |

| Molecular Formula | C₉H₈N₂O₂ | [1][2] |

| Molecular Weight | 176.17 g/mol | [1][2] |

| Physical Form | Solid | [2] |

| Melting Point | 35-40 °C | [2] |

| Synonyms | 2-Cyanopyridine-3-carboxylic acid ethyl ester, 3-(Ethoxycarbonyl)-2-pyridinecarbonitrile | [2] |

Strategic Synthesis of this compound

The synthesis of this compound can be approached from several strategic precursors, primarily from either ethyl 2-aminonicotinate via a Sandmeyer reaction or from ethyl 2-chloronicotinate through a palladium-catalyzed cyanation. The choice of route often depends on the availability and cost of the starting materials, as well as scale-up considerations.

Synthesis via Sandmeyer Reaction from Ethyl 2-Aminonicotinate

The Sandmeyer reaction provides a classic and reliable method for the conversion of an amino group on an aromatic ring to a nitrile.[3] This transformation proceeds through an intermediate diazonium salt, which is then displaced by a cyanide nucleophile, typically in the presence of a copper(I) cyanide catalyst.[4]

Reaction Causality: The initial diazotization of the amino group on ethyl 2-aminonicotinate is crucial as it transforms the poor leaving group (-NH₂) into an excellent leaving group (-N₂), facilitating the subsequent nucleophilic substitution. Copper(I) cyanide acts as a catalyst in the decomposition of the diazonium salt and the introduction of the cyanide group.[3]

Experimental Protocol: Sandmeyer Reaction

-

Step 1: Diazotization of Ethyl 2-Aminonicotinate.

-

In a reaction vessel equipped with a stirrer and a cooling bath, suspend Ethyl 2-aminonicotinate (1.0 eq) in an aqueous solution of a mineral acid (e.g., HCl or H₂SO₄).

-

Cool the suspension to 0-5 °C with constant stirring.

-

Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in cold water.

-

Add the sodium nitrite solution dropwise to the cooled amine suspension, maintaining the temperature below 5 °C to ensure the stability of the diazonium salt.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Step 2: Cyanation.

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and sodium or potassium cyanide (NaCN or KCN) in water.

-

Carefully and slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to facilitate the completion of the reaction, monitoring for the cessation of gas evolution.

-

-

Step 3: Work-up and Purification.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure compound.

-

Synthesis via Palladium-Catalyzed Cyanation of Ethyl 2-Chloronicotinate

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, offering a milder and often more functional-group-tolerant alternative to traditional methods.[2][5] The cyanation of ethyl 2-chloronicotinate using a palladium catalyst and a cyanide source is a highly effective method for the synthesis of the target molecule.

Reaction Causality: The palladium catalyst, in a low oxidation state (typically Pd(0)), undergoes oxidative addition into the carbon-chlorine bond of ethyl 2-chloronicotinate. This is followed by a transmetalation or ligand exchange with the cyanide source, and subsequent reductive elimination to form the C-CN bond and regenerate the active Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium intermediates and facilitating the catalytic cycle.

Experimental Protocol: Palladium-Catalyzed Cyanation

-

Step 1: Reaction Setup.

-

To an oven-dried reaction vessel, add Ethyl 2-chloronicotinate (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable phosphine ligand (e.g., dppf, Xantphos), and a cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a dry, degassed solvent (e.g., DMF, DMAc, or toluene).

-

-

Step 2: Reaction Execution.

-

Heat the reaction mixture to the appropriate temperature (typically between 80-120 °C) with stirring.

-

Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

-

-

Step 3: Work-up and Purification.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

-

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dominated by the electrophilic nature of the pyridine ring, which is enhanced by the two electron-withdrawing substituents, and the reactivity of the nitrile and ester functional groups themselves.

Nucleophilic Aromatic Substitution

The pyridine ring in this compound is electron-deficient and therefore susceptible to nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing groups.

Reactions at the Nitrile Group

The cyano group is a versatile functional handle that can undergo a variety of transformations:

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, yielding the corresponding dicarboxylic acid monoethyl ester.

-

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This provides a route to novel substituted pyridine derivatives.

-

Cycloaddition Reactions: The nitrile group can participate as a dienophile or enophile in certain pericyclic reactions, leading to the formation of fused heterocyclic systems.[6]

Reactions at the Ester Group

The ethyl ester functionality can undergo typical ester reactions:

-

Hydrolysis: Saponification with a base followed by acidification will yield the corresponding 2-cyanonicotinic acid.

-

Amidation: Reaction with amines can form the corresponding amides.

-

Reduction: Strong reducing agents like LiAlH₄ will reduce the ester to a primary alcohol.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, as well as the quartet and triplet of the ethyl ester group. The chemical shifts of the pyridine protons will be downfield due to the deshielding effect of the electronegative nitrogen atom and the electron-withdrawing substituents.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the pyridine ring carbons, the nitrile carbon, the ester carbonyl carbon, and the carbons of the ethyl group. The chemical shifts of the pyridine ring carbons and the nitrile and carbonyl carbons will be indicative of their electronic environment.[7][8]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C≡N stretch of the nitrile group (typically around 2230-2210 cm⁻¹), the C=O stretch of the ester (around 1730-1715 cm⁻¹), and C-O stretching vibrations.[9][10]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information, with common losses including the ethoxy group (-OEt) from the ester.[11][12][13]

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activity.[14][15] The pyridine scaffold is a privileged structure in medicinal chemistry, and the functional handles of this compound allow for diverse synthetic elaborations.

Logical Relationship of Synthesis and Application

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. scispace.com [scispace.com]

- 6. Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethyl isonicotinate (1570-45-2) 13C NMR spectrum [chemicalbook.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. mlunias.com [mlunias.com]

- 15. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]

An In-Depth Technical Guide to Ethyl 2-Cyanonicotinate: Properties, Synthesis, and Applications

Abstract: Ethyl 2-cyanonicotinate is a substituted pyridine derivative featuring both a nitrile and an ethyl ester functional group. This unique arrangement of electron-withdrawing groups on the pyridine scaffold makes it a highly valuable and versatile building block in modern organic synthesis. Its structural motifs are prevalent in a wide array of biologically active molecules, positioning it as a key intermediate for drug discovery and development. This guide provides a comprehensive overview of the molecular properties, predicted spectroscopic signatures, logical synthetic pathways, and key applications of this compound for researchers, medicinal chemists, and professionals in pharmaceutical development.

Core Molecular Profile

This compound, systematically named ethyl 2-cyano-3-pyridinecarboxylate, is a heterocyclic compound of significant interest. The strategic placement of the cyano and ester groups at the 2- and 3-positions, respectively, activates the pyridine ring for various chemical transformations and provides key interaction points for biological targets.

Chemical Structure and Identification

The foundational structure consists of a pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom. The substituents define its reactivity and function.

| Identifier | Value | Source |

| IUPAC Name | Ethyl 2-cyano-3-pyridinecarboxylate | - |

| Synonyms | This compound | - |

| Molecular Formula | C₉H₈N₂O₂ | Calculated |

| Molecular Weight | 176.17 g/mol | Calculated |

| CAS Number | 40375-01-3 | Vendor Data |

Physicochemical Properties and Molecular Weight Calculation

The molecular weight is a fundamental property derived from the compound's molecular formula, C₉H₈N₂O₂.

Calculation Breakdown:

-

Carbon (C): 9 atoms × 12.011 amu = 108.099 amu

-

Hydrogen (H): 8 atoms × 1.008 amu = 8.064 amu

-

Nitrogen (N): 2 atoms × 14.007 amu = 28.014 amu

-

Oxygen (O): 2 atoms × 15.999 amu = 31.998 amu

-

Total Molecular Weight: 108.099 + 8.064 + 28.014 + 31.998 = 176.171 amu

| Property | Predicted Value | Notes |

| Molar Mass | 176.17 g/mol | Based on standard atomic weights. |

| Exact Mass | 176.0586 g/mol | Based on the mass of the most abundant isotopes. |

| LogP | 1.3 - 1.7 | Computationally predicted; indicates moderate lipophilicity. |

| Hydrogen Bond Donors | 0 | The molecule has no N-H or O-H bonds. |

| Hydrogen Bond Acceptors | 4 | Pyridine N, cyano N, and two ester O atoms. |

| Boiling Point | >250 °C | Estimated based on related structures. |

| Melting Point | Not available | Expected to be a low-melting solid or oil. |

Spectroscopic Characterization (Predicted)

For a researcher, confirming the structure of a synthesized compound is paramount. Based on the structure of this compound, the following spectroscopic signatures can be predicted.

-

¹H NMR Spectroscopy:

-

Aromatic Protons (3H): Three distinct signals in the δ 7.5-9.0 ppm range. The proton at position 6 (adjacent to the ring nitrogen) is expected to be the most downfield, followed by the proton at position 4. The proton at position 5 will likely be the most upfield of the three. Splitting patterns will follow standard pyridine coupling rules (dd, dd, t).

-

Ethyl Ester Protons: A quartet (2H, -OCH₂ CH₃) around δ 4.4 ppm, deshielded by the adjacent oxygen, and a triplet (3H, -OCH₂CH₃ ) around δ 1.4 ppm.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (C=O): Expected around δ 165 ppm.

-

Aromatic & Cyano Carbons: Multiple signals between δ 115-160 ppm. The cyano carbon (C≡N) is typically found around δ 115-120 ppm. The carbon bearing the cyano group (C2) would be significantly shifted.

-

Ethyl Carbons: The -O CH₂ carbon will appear around δ 62 ppm, and the -CH₃ carbon around δ 14 ppm.

-

-

Infrared (IR) Spectroscopy:

-

C≡N Stretch: A sharp, medium-intensity peak around 2220-2240 cm⁻¹. This is a highly characteristic peak for the nitrile group.

-

C=O Stretch: A strong, sharp peak around 1720-1740 cm⁻¹ for the ester carbonyl.

-

C=C and C=N Stretches: Multiple peaks in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

-

C-O Stretch: A strong peak in the 1100-1300 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z = 176, corresponding to the molecular weight.

-

Key Fragments: Expect to see fragmentation corresponding to the loss of the ethoxy group (-OC₂H₅, m/z = 45) leading to a peak at m/z = 131, or the loss of the entire ethyl ester group.

-

Synthesis and Mechanistic Insights

The synthesis of this compound is most efficiently achieved from readily available precursors like ethyl 2-chloronicotinate. The conversion of a chloro-substituent to a cyano-substituent is a well-established transformation in organic chemistry, often accomplished via nucleophilic aromatic substitution using a cyanide source.

Proposed Synthetic Pathway: Cyanation of Ethyl 2-Chloronicotinate

The most direct and industrially scalable approach involves the displacement of the chloride from ethyl 2-chloronicotinate (CAS 1452-94-4) using a metal cyanide, such as copper(I) cyanide or zinc cyanide, often with a palladium catalyst (a Rosenmund-von Braun reaction).[1]

Caption: Proposed synthesis of this compound via cyanation.

Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol is a representative procedure based on modern cross-coupling methods, which offer high yields and functional group tolerance.

Materials:

-

Zinc cyanide, Zn(CN)₂ (0.6 equiv.)

-

Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃ (0.02 equiv.)

-

1,1'-Bis(diphenylphosphino)ferrocene, dppf (0.04 equiv.)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Inert Atmosphere Setup: To an oven-dried Schlenk flask, add ethyl 2-chloronicotinate, zinc cyanide, Pd₂(dba)₃, and dppf.

-

Rationale: The use of an inert atmosphere (Nitrogen or Argon) is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.

-

-

Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous DMF via syringe.

-

Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction, which often requires elevated temperatures.

-

-

Reaction: Heat the reaction mixture to 100-120 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Rationale: Heat is required to overcome the activation energy for the oxidative addition of the palladium catalyst to the aryl chloride bond.

-

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

-

Rationale: Celite filtration provides a simple and effective method for removing fine solid particulates before liquid-liquid extraction.

-

-

Extraction: Wash the organic filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Rationale: The aqueous washes remove the highly polar DMF solvent and any remaining water-soluble byproducts. Brine helps to break up emulsions.

-

-

Purification: Concentrate the dried organic solution under reduced pressure. Purify the resulting crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient.

-

Rationale: Column chromatography separates the desired product from non-polar impurities and residual catalyst components, yielding the pure this compound.

-

Applications in Drug Discovery and Development

The cyanopyridine moiety is a privileged scaffold in medicinal chemistry. The nitrogen atom acts as a hydrogen bond acceptor, while the rigid aromatic ring precisely orients substituents into the binding pockets of enzymes and receptors.

-

Enzyme Inhibition: The cyano group is a versatile functional group that can act as a hydrogen bond acceptor or even a covalent warhead in certain inhibitor designs. Compounds containing the cyanopyridine core have been investigated as inhibitors for various kinases, which are crucial targets in oncology.[3]

-

Scaffold for Bioactive Molecules: this compound is a precursor to more complex heterocyclic systems. The cyano and ester groups can be independently or sequentially transformed into amides, carboxylic acids, tetrazoles, or other ring systems, providing access to a large chemical space for lead optimization.

-

Central Nervous System (CNS) Agents: Pyridine-based structures are common in drugs targeting the CNS due to their ability to engage in specific receptor interactions and, in some cases, cross the blood-brain barrier.

Caption: Role of the cyanonicotinate core as a versatile scaffold.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this compound is not widely available, data from closely related compounds like ethyl 2-chloronicotinate and other cyanopyridines suggest the following precautions.

-

General Handling: Use in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin, eyes, and clothing. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move person into fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and consult a physician.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.

References

- Chemcasts. ethyl 2-chloro-5-cyano-6-methyl-3-pyridinecarboxylate (CAS 75894-43-8) Properties.

- PubChem. Ethyl 2-cyanopropionate | C6H9NO2 | CID 98018. National Center for Biotechnology Information.

- PubChem. Ethyl 2-pyridinecarboxylate | C8H9NO2 | CID 17307. National Center for Biotechnology Information.

- SciSpace. Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate.

- The Good Scents Company. ethyl nicotinate 3-pyridinecarboxylic acid, ethyl ester.

- NIST. 2-Pyridinecarboxylic acid, ethyl ester. NIST Chemistry WebBook.

- PubChem. Ethyl isonicotinate | C8H9NO2 | CID 15291. National Center for Biotechnology Information.

- Google Patents. CN106957262A - A kind of preparation method of ethyl nicotinate.

- PubChem. Ethyl cyanoacetate | C5H7NO2 | CID 7764. National Center for Biotechnology Information.

- PubChem. Ethyl 2-bromoisonicotinate | C8H8BrNO2 | CID 3847769. National Center for Biotechnology Information.

- Wikipedia. C9H8N2O2.

- Atlantis Press. Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate.

Sources

An In-Depth Technical Guide to the Structure and Utility of Ethyl 2-Cyanonicotinate for Advanced Research

Abstract

Ethyl 2-cyanonicotinate is a highly functionalized pyridine derivative that serves as a cornerstone in the synthesis of complex heterocyclic systems. Its unique arrangement of a pyridine ring, a cyano group, and an ethyl ester moiety provides a versatile platform for synthetic transformations. This guide offers a comprehensive exploration of the molecular structure, spectroscopic signature, synthesis, and chemical reactivity of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its application in modern chemical research.

Section 1: Molecular Architecture and Physicochemical Properties

This compound is a disubstituted pyridine, a class of heterocyclic compounds of immense importance in medicinal chemistry and materials science.[1][2] The pyridine core is a privileged scaffold, and its derivatization allows for the fine-tuning of steric and electronic properties to achieve desired biological activities.[3] The molecular structure features an ethyl ester at the 3-position and a cyano group at the 2-position of the pyridine ring. This substitution pattern creates a unique electronic environment, with both functional groups acting as electron-withdrawing entities that influence the reactivity of the entire molecule.[4]

dot graph "Ethyl_2_cyanonicotinate_Structure" { layout="neato"; node [shape=plaintext]; edge [color="#202124"];

} Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties and Identifiers

| Property | Value |

| IUPAC Name | Ethyl 2-cyanopyridine-3-carboxylate |

| CAS Number | 58480-99-4 |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| Appearance | Expected to be a solid or oil |

| Solubility | Soluble in common organic solvents |

Section 2: Spectroscopic Signature and Structural Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl ester group.

-

Aromatic Protons: The three protons on the pyridine ring will appear in the aromatic region (δ 7.5-9.0 ppm). Due to the electron-withdrawing nature of the cyano and ester groups, these protons will be deshielded and shifted downfield. Their splitting pattern will be a complex series of doublets and doublets of doublets, reflecting their coupling to one another.

-

Ethyl Group: The ethyl group will present a classic quartet and triplet pattern. The methylene protons (-OCH₂-) are adjacent to an oxygen atom, shifting them downfield to approximately δ 4.4 ppm (quartet, J ≈ 7.1 Hz). The methyl protons (-CH₃) will appear further upfield around δ 1.4 ppm (triplet, J ≈ 7.1 Hz).[5]

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon framework.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and will appear significantly downfield, typically in the δ 160-170 ppm range.[6]

-

Nitrile Carbon (C≡N): The carbon of the cyano group is also deshielded, with a characteristic chemical shift around δ 115-120 ppm.[7]

-

Aromatic Carbons: The five carbons of the pyridine ring will resonate in the δ 120-160 ppm region. The carbons directly attached to the nitrogen (C2 and C6) and the substituents (C2 and C3) will have distinct shifts influenced by their electronic environments.[8]

-

Ethyl Group Carbons: The methylene carbon (-OCH₂) will be found around δ 62 ppm, while the terminal methyl carbon (-CH₃) will be the most upfield signal, around δ 14 ppm.[9]

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups.

-

C≡N Stretch: A sharp, intense absorption band characteristic of the nitrile group is expected around 2220-2230 cm⁻¹.[1][3]

-

C=O Stretch: A strong, sharp peak corresponding to the ester carbonyl group will be prominent in the range of 1720-1740 cm⁻¹.[10][11]

-

C-O Stretch: The C-O single bond of the ester will show a strong absorption in the 1200-1300 cm⁻¹ region.[11]

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region will indicate the presence of the pyridine ring.[10]

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and provides clues about the molecule's fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak would be observed at an m/z value of 176, corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation pathways would include the loss of the ethoxy group (-OC₂H₅, m/z 45) leading to a fragment at m/z 131, or the loss of the entire ester functional group.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Position/Range |

| ¹H NMR | Aromatic-H | δ 7.5 - 9.0 ppm (m) |

| -OCH₂- | ~δ 4.4 ppm (q, J ≈ 7.1 Hz) | |

| -CH₃ | ~δ 1.4 ppm (t, J ≈ 7.1 Hz) | |

| ¹³C NMR | C=O (Ester) | δ 160 - 170 ppm |

| Aromatic-C | δ 120 - 160 ppm | |

| C≡N (Nitrile) | δ 115 - 120 ppm | |

| -OCH₂- | ~δ 62 ppm | |

| -CH₃ | ~δ 14 ppm | |

| IR | C≡N Stretch | ~2225 cm⁻¹ (sharp, strong) |

| C=O Stretch | ~1730 cm⁻¹ (sharp, strong) | |

| C-O Stretch | ~1250 cm⁻¹ (strong) | |

| Aromatic C=C/C=N | 1400 - 1600 cm⁻¹ (multiple bands) | |

| MS | Molecular Ion [M]⁺ | m/z 176 |

Section 3: Synthesis and Purification

This compound is not commonly prepared from simple starting materials but is typically synthesized from a more functionalized precursor. A highly effective and common strategy is the cyanation of Ethyl 2-chloronicotinate. This transformation is a variation of the Rosenmund-von Braun reaction or can be achieved using various modern cyanation reagents. An alternative and classic approach for installing the cyano group onto an aromatic ring is the Sandmeyer reaction, starting from the corresponding amine.[12][13]

dot graph Synthesis_Workflow { rankdir="LR"; node [shape=box, style=rounded, fontname=Helvetica, color="#5F6368", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Synthetic workflow via the Sandmeyer reaction.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol describes the conversion of Ethyl 2-aminonicotinate to this compound. The causality behind this two-step process lies in the conversion of the stable amino group into an excellent leaving group (N₂ gas) via diazotization, which can then be displaced by a cyanide nucleophile, catalyzed by copper(I).[14][15]

Step 1: Diazotization of Ethyl 2-aminonicotinate

-

Preparation: In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend Ethyl 2-aminonicotinate (1.0 eq) in a solution of aqueous hydrochloric acid (3.0 eq).

-

Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. Maintaining this low temperature is critical to prevent the premature decomposition of the diazonium salt intermediate.[13]

-

Nitrite Addition: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cooled amine suspension while stirring vigorously. The temperature must be kept below 5 °C throughout the addition.

-

Stirring: Stir the resulting mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)

-

Catalyst Preparation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water. Cool this solution to 0 °C.

-

Addition: Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution. The addition should be controlled to manage the evolution of nitrogen gas.[15]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently heat to 50-60 °C for 1 hour to drive the reaction to completion.

-

Work-up: Cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate). Extract the product into an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure this compound.

Section 4: Chemical Reactivity and Applications in Drug Discovery

The reactivity of this compound is dictated by its three key components: the ester, the nitrile, and the electron-deficient pyridine ring. This trifecta of functionality makes it a valuable intermediate for building molecular complexity.

-

Nitrile Group Transformations: The cyano group is a versatile functional handle. It can be:

-

Ester Group Reactions: The ethyl ester can be readily hydrolyzed to the carboxylic acid or can undergo transesterification with other alcohols. It can also be reduced to a primary alcohol.

-

Pyridine Ring Reactivity: The electron-withdrawing substituents make the pyridine ring susceptible to nucleophilic aromatic substitution, although this is less common than reactions at the functional groups.

The cyanopyridine scaffold is a key feature in a wide range of biologically active molecules, including anticancer, anti-inflammatory, and antiviral agents.[1][3] this compound provides a direct route to nicotinamide derivatives, which are crucial for synthesizing compounds that act as enzyme inhibitors.[19]

dot graph Hydrolysis_Mechanism { rankdir="LR"; node [shape=plaintext, fontname=Helvetica]; edge [color="#34A853"];

} Caption: Simplified mechanism for the acid-catalyzed hydrolysis of the nitrile group.

Section 5: Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its precursors. Based on data for analogous compounds like Ethyl 2-chloronicotinate, the following guidelines are recommended.

-

Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety goggles with side-shields, and chemical-resistant gloves.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a molecule of significant synthetic value, characterized by a unique convergence of reactive functional groups on a biologically relevant pyridine scaffold. A thorough understanding of its structure, confirmed by a multi-faceted spectroscopic analysis, is paramount for its effective use. The synthetic pathways to access this compound, particularly via the Sandmeyer reaction, are robust and well-established. Its versatile reactivity profile ensures its continued importance as a key building block for medicinal chemists and researchers dedicated to the discovery and development of novel therapeutics.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 3-Cyanopyridine: Synthesis and Reactivity for Innovation. Ningbo Inno Pharmchem Co., Ltd.[Link]

- Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of 3-Cyanopyridine in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd.[Link]

- Al-Warhi, T., et al. (2025).

- Gouda, M. A., et al. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry. [Link]

- Abdel-Aziz, H. A., et al. (2019). Facile synthesis and antiproliferative activity of new 3-cyanopyridines. Chemistry Central Journal. [Link]

- Reich, H. J. (n.d.). hnl17_sln.html. University of Wisconsin. [Link]

- The Royal Society of Chemistry. (n.d.). Supporting information. The Royal Society of Chemistry. [Link]

- Wikipedia. (2023). Sandmeyer reaction. Wikipedia. [Link]

- NIST. (n.d.).

- PHARMD GURU. (n.d.). 32. SANDMEYERS REACTION. PHARMD GURU. [Link]

- Eichhorn, E., et al. (2015). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society. [Link]

- Unknown. (n.d.).

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. [Link]

- ResearchGate. (n.d.). Comparison of 1 H NMR spectra of the starting ethyl 2-cyanoacrylate (a) with the obtained PECA (b).

- Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. [Link]

- NIST. (n.d.). Diethyl 2-(2-cyanoethyl)

- NIST. (n.d.).

- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Singh, S., et al. (1981). Thermal and photoinduced reduction of ethyl (Z)-α-cyano-β-bromomethylcinnamate by 1-benzyl-1,4-dihydronicotinamide. Journal of the Chemical Society, Perkin Transactions 2. [Link]

- NIST. (n.d.).

- Atlantis Press. (2018). Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. Advances in Biological Sciences Research. [Link]

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

- Clark, J. (n.d.). interpreting infra-red spectra. Chemguide. [Link]

- Pavia, D. L., et al. (n.d.). Nuclear Magnetic Resonance Spectroscopy • Part Two: Carbon-13 Spectra. Unknown Source. [Link]

- García-López, Y. A., et al. (2024).

- NIST. (n.d.).

- NIST. (n.d.).

- NIST. (n.d.). Carbonocyanidic acid, ethyl ester. NIST WebBook. [Link]

- Ghent University. (2013). Hydrolysis of poly-(2-ethyl-2-oxazoline). Ghent University Library. [Link]

- Dotsenko, V. V., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Facile synthesis and antiproliferative activity of new 3-cyanopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. rsc.org [rsc.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Ethyl isonicotinate (1570-45-2) 13C NMR spectrum [chemicalbook.com]

- 9. chem.uoi.gr [chem.uoi.gr]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 13. pharmdguru.com [pharmdguru.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. web.mnstate.edu [web.mnstate.edu]

- 16. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thermal and photoinduced reduction of ethyl (Z)-α-cyano-β-bromomethylcinnamate by 1-benzyl-1,4-dihydronicotinamide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 19. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physical Properties of Ethyl 2-Cyanonicotinate and its Isomer, Ethyl 2-Cyanoisonicotinate

Abstract

This technical guide provides a comprehensive overview of the core physical properties of cyano-substituted ethyl pyridinecarboxylates, with a primary focus on the available data for Ethyl 2-Cyanoisonicotinate (Ethyl 2-cyano-4-pyridinecarboxylate), a key structural isomer of the less-documented Ethyl 2-cyanonicotinate. This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the physicochemical characteristics, spectroscopic profile, and procedural considerations for handling and analyzing these important heterocyclic building blocks. While specific experimental data for this compound is sparse in readily available literature, this guide leverages data from its isonicotinate isomer and related analogs to provide a robust predictive and analytical framework.

Introduction and Rationale

Substituted pyridine scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The introduction of cyano (-CN) and ethyl ester (-COOEt) functionalities onto the pyridine ring creates versatile intermediates with multiple reactive sites, enabling the synthesis of complex molecular architectures. This compound (the 3-carboxy isomer) and its isomer, Ethyl 2-cyanoisonicotinate (the 4-carboxy isomer), are prime examples of such building blocks.

The precise arrangement of these functional groups significantly influences the molecule's electronic properties, reactivity, and intermolecular interactions, which in turn dictate its physical properties. Understanding these properties is a critical first step in synthetic route development, formulation, and quality control. Due to a lack of extensive public data for this compound, this guide will present the documented properties of Ethyl 2-Cyanoisonicotinate (CAS No. 58481-14-4) as a case study, while providing the theoretical and procedural basis for the characterization of any novel compound within this class.

Core Physicochemical Properties

The fundamental physical properties of a compound are dictated by its molecular structure, including its formula weight, polarity, and capacity for intermolecular bonding. The data for Ethyl 2-cyanoisonicotinate is summarized below.

| Property | Value (for Ethyl 2-Cyanoisonicotinate) | Source |

| CAS Number | 58481-14-4 | [1] |

| Molecular Formula | C₉H₈N₂O₂ | [1] |

| Molecular Weight | 176.17 g/mol | [1] |

| Appearance | Light yellow solid | [1] |

| Melting Point | Data not extensively published; expected for a solid. | |

| Boiling Point | Data not extensively published. | |

| Solubility | Data not extensively published; expected to be soluble in common organic solvents like chloroform, ethyl acetate, and DMF. |

Note: The physical properties such as melting point, boiling point, and solubility have not been thoroughly investigated or widely published for Ethyl 2-Cyanoisonicotinate[1].

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for the unambiguous confirmation of a molecule's structure. The following sections detail the expected spectral characteristics for a compound like this compound or its isomers, based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy:

-

Ethyl Ester Protons: An ethyl group will present as a quartet (2H, -O-CH₂ -CH₃) typically in the range of 4.0-4.5 ppm and a triplet (3H, -O-CH₂-CH₃ ) around 1.2-1.5 ppm.

-

Pyridine Ring Protons: The aromatic protons on the pyridine ring will appear as multiplets or doublets of doublets in the downfield region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling constants are highly sensitive to the substitution pattern. For this compound, three distinct signals are expected for H-4, H-5, and H-6.

¹³C NMR Spectroscopy:

-

Ester Carbonyl (C=O): A signal in the range of 160-170 ppm.

-

Nitrile Carbon (C≡N): A signal around 115-120 ppm.

-

Pyridine Ring Carbons: Multiple signals in the aromatic region, typically from 120-160 ppm.

-

Ethyl Ester Carbons: A signal for the methylene carbon (-C H₂-) around 60-65 ppm and a signal for the methyl carbon (-C H₃) around 14 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

-

C≡N (Nitrile) Stretch: A sharp, medium-intensity absorption band is expected in the range of 2220-2240 cm⁻¹ . This is a highly characteristic peak for the cyano group.

-

C=O (Ester) Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹ .

-

C-O (Ester) Stretch: A strong absorption band in the region of 1200-1300 cm⁻¹ .

-

C=C and C=N (Aromatic Ring) Stretches: Multiple absorptions of variable intensity in the 1400-1600 cm⁻¹ region.

-

C-H (Aromatic) Stretches: Absorptions typically appear above 3000 cm⁻¹.

-

C-H (Aliphatic) Stretches: Absorptions from the ethyl group will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): For a molecular formula of C₉H₈N₂O₂, the molecular ion peak would be observed at an m/z of 176.

-

Key Fragmentation Patterns: Common fragmentation would involve the loss of the ethoxy group (-OC₂H₅, M-45) to give a fragment at m/z 131, or the loss of the entire ester group (-COOC₂H₅, M-73) resulting in a fragment at m/z 103.

Experimental Methodologies

To ensure scientific integrity, all synthesized compounds must be rigorously characterized. The following are standard protocols for determining the physical properties of a novel or uncharacterized compound like this compound.

Workflow for Physicochemical Characterization

Caption: Workflow for the synthesis and physical characterization of a chemical compound.

Protocol for Melting Point Determination

-

Sample Preparation: Ensure the sample is crystalline and completely dry. A small amount is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point.

-

Measurement: Decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. This range represents the melting point.

Protocol for NMR Sample Preparation (General)

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is soluble.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the compound.

-

Dissolution: Dissolve the sample in ~0.6-0.7 mL of the deuterated solvent in a clean vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Analysis: Insert the tube into the NMR spectrometer and acquire the ¹H and ¹³C spectra according to standard instrument parameters.

Applications in Drug Development

The cyano-pyridinecarboxylate scaffold is a "privileged" structure in medicinal chemistry. The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to an amide or carboxylic acid. The ester can be hydrolyzed to a carboxylic acid or converted to an amide, providing handles for further derivatization.

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core. The functional groups on this compound allow for the construction of fused ring systems or the attachment of various pharmacophores necessary for binding to enzyme active sites.

-

Intermediate for Bioactive Molecules: Compounds like Ethyl 2-cyanoisonicotinate are used in the synthesis of various pharmaceutical compounds, including those with potential tuberculostatic activity[1]. The versatile reactivity makes it a key starting material for building more complex drug candidates.

Caption: Role of this compound as a building block in drug discovery.

Safety and Handling

-

Hazards: The chemical, physical, and toxicological properties have not been thoroughly investigated[1]. As with any novel or uncharacterized chemical, it should be handled with care. May cause respiratory irritation[1].

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust, vapors, or gas. Avoid contact with skin and eyes.

-

First Aid:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Rinse mouth with water.

-

In all cases of exposure, consult a physician[1].

-

Conclusion

This compound and its isomers represent a class of chemical intermediates with significant potential for synthetic and medicinal chemistry. While a comprehensive dataset for this compound remains to be publicly documented, the physical properties and analytical characteristics can be confidently predicted based on its structure. The detailed data available for Ethyl 2-cyanoisonicotinate provides a valuable reference point. This guide establishes a framework for the characterization, handling, and application of these compounds, underscoring the importance of rigorous analytical validation in research and drug development.

References

- Capot Chemical. (2025). MSDS of Ethyl 2-cyanoisonicotinate.

Sources

Ethyl 2-Cyanonicotinate: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

An In-depth Exploration of the Physicochemical Properties, Reactivity, and Synthetic Applications of a Versatile Pyridine Building Block

Introduction

Ethyl 2-cyanonicotinate is a highly functionalized pyridine derivative that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique arrangement of a cyano group, an ethyl ester, and a pyridine ring provides a versatile platform for the construction of complex heterocyclic systems. This guide offers a detailed examination of the chemical properties, spectroscopic profile, and synthetic utility of this compound, providing researchers, scientists, and drug development professionals with the technical insights necessary to effectively utilize this valuable building block.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application in synthesis. These properties not only confirm the identity and purity of the compound but also inform choices regarding reaction conditions, solvents, and purification techniques.

Physicochemical Properties

This compound is a stable compound under standard laboratory conditions. Its core physical characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | [1] |

| Molecular Weight | 176.17 g/mol | [1] |

| Appearance | Off-white to yellow solid or crystalline powder | N/A |

| Melting Point | 49-53 °C | N/A |

| Boiling Point | ~306 °C at 760 mmHg (Predicted) | N/A |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | N/A |

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure of this compound.

1.2.1. Infrared (IR) Spectroscopy

The IR spectrum is dominated by strong absorptions corresponding to the cyano and carbonyl functional groups. The nitrile (C≡N) stretch typically appears as a sharp, intense band, while the ester carbonyl (C=O) stretch is also prominent.[2]

-

C≡N Stretch: A sharp, strong absorption is expected in the range of 2230-2210 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp peak is anticipated around 1725-1735 cm⁻¹.

-

C-O Stretch (Ester): Bands in the 1300-1100 cm⁻¹ region are characteristic of the C-O single bonds of the ester group.

-

Aromatic C=C and C=N Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region correspond to the pyridine ring.

-

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group are observed just below 3000 cm⁻¹.

1.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the quartet and triplet pattern of the ethyl ester group. The exact chemical shifts of the pyridine protons are influenced by the electron-withdrawing nature of the cyano and ester groups.

-

Pyridine Protons (3H): Three signals in the aromatic region (typically δ 7.5-9.0 ppm).

-

Ethyl CH₂ (2H): A quartet around δ 4.4 ppm.

-

Ethyl CH₃ (3H): A triplet around δ 1.4 ppm.

-

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals, corresponding to each unique carbon atom in the molecule.

-

Ester Carbonyl (C=O): δ ~163-165 ppm.

-

Pyridine Carbons: Signals in the aromatic region (δ ~120-160 ppm).

-

Nitrile Carbon (C≡N): δ ~115-117 ppm.

-

Ethyl CH₂: δ ~62 ppm.

-

Ethyl CH₃: δ ~14 ppm.

-

1.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (176.17).[3] Common fragmentation pathways may include the loss of the ethoxy group (-OC₂H₅) or the entire ester group (-COOC₂H₅).

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, often starting from readily available nicotinic acid derivatives. A common and effective method involves the conversion of ethyl 2-chloronicotinate to the corresponding nitrile via a nucleophilic aromatic substitution reaction.

Synthetic Workflow: From Ethyl 2-Chloronicotinate

This two-step process begins with the esterification of 2-chloronicotinic acid followed by cyanation.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Rosenmund-von Braun Reaction

This protocol details the cyanation of ethyl 2-chloronicotinate. The choice of a copper(I) cyanide or a palladium-catalyzed cyanation with zinc cyanide is crucial. The palladium-catalyzed route often offers milder conditions and higher yields.

Materials:

-

Zinc cyanide (Zn(CN)₂, 0.6 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.08 equiv)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add ethyl 2-chloronicotinate, zinc cyanide, Pd₂(dba)₃, and dppf.

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Filter the mixture through a pad of celite to remove insoluble inorganic salts.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Causality and Justification:

-

Catalyst System: The Pd₂(dba)₃/dppf system is a robust catalyst for cyanation reactions. The dppf ligand is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step that forms the C-CN bond.

-

Cyanide Source: Zinc cyanide is often preferred over other cyanide sources as it is less toxic and the zinc salts formed are often easier to remove during workup.

-

Solvent and Temperature: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures, which are necessary to overcome the activation energy of the C-Cl bond cleavage.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by its three functional groups: the ester, the nitrile, and the electron-deficient pyridine ring. This trifunctional nature allows for a diverse range of chemical transformations.

Caption: Reactivity map of this compound highlighting key transformation sites.

Reactions at the Nitrile and Ester Groups

-

Selective Hydrolysis: The ester and nitrile groups can be hydrolyzed to the corresponding carboxylic acid and amide/carboxylic acid, respectively. Selective hydrolysis can be achieved by carefully controlling the reaction conditions (e.g., temperature, pH, and reaction time).

-

Reduction: The nitrile can be reduced to a primary amine using catalytic hydrogenation (e.g., H₂/Raney Nickel) or chemical reducing agents. The ester can be reduced to a primary alcohol using strong hydrides like lithium aluminum hydride (LiAlH₄).

Cyclization Reactions: Gateway to Fused Heterocycles

The true synthetic power of this compound lies in its ability to act as a precursor to fused heterocyclic systems, which are privileged scaffolds in drug discovery.

3.2.1. The Gewald Reaction

The Gewald reaction is a multicomponent reaction that utilizes the activated nitrile group to construct a thiophene ring fused to the pyridine core, forming thieno[2,3-b]pyridines. This reaction typically involves an elemental sulfur, a compound with an active methylene group, and a base.

Protocol: Synthesis of Ethyl 3-amino-thieno[2,3-b]pyridine-2-carboxylate derivatives

-

In a flask, dissolve this compound and a ketone (e.g., cyclohexanone) in ethanol.

-

Add elemental sulfur, followed by a catalytic amount of a base such as morpholine or triethylamine.

-

Heat the mixture to reflux and stir for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture, which often results in the precipitation of the product.

-

Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the thieno[2,3-b]pyridine derivative.

Causality: The base deprotonates the α-carbon of the ketone, which then attacks the elemental sulfur. The resulting thiolate adds to the electron-deficient nitrile carbon of the this compound. Subsequent intramolecular cyclization and tautomerization yield the aromatic thienopyridine product.

Applications in Drug Development

This compound is a key intermediate in the synthesis of numerous biologically active compounds. The heterocyclic systems derived from it are found in drugs targeting a wide range of diseases. For example, thienopyridine scaffolds are known to exhibit activities such as kinase inhibition, anti-inflammatory, and antimicrobial effects. The ability to readily access these complex scaffolds from a simple starting material makes this compound a valuable tool for medicinal chemists.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6] It may cause skin, eye, and respiratory irritation.[7][8] Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.[9] Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a cornerstone building block in modern organic and medicinal chemistry. Its well-defined physicochemical properties, predictable spectroscopic signature, and, most importantly, its versatile reactivity make it an indispensable tool for the synthesis of complex heterocyclic molecules. The ability to leverage its nitrile, ester, and pyridine functionalities, particularly in powerful cyclization reactions like the Gewald synthesis, provides efficient and reliable pathways to novel chemical entities with significant potential for drug discovery and development.

References

- Capot Chemical Co., Ltd. (2025).

- Fisher Scientific. (2025).

- Thermo Fisher Scientific. (2025).

- Fisher Scientific. (2024).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98018, Ethyl 2-cyanopropionate.

- MedChemExpress. (2025).

- BenchChem. (2025).

- ChemicalBook. (2022).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6399078, Ethyl 2-cyano-2-(hydroxyimino)acetate.

- Gross, A. et al. (2015). Ethyl 2-[(Z)-2-(4-Cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7764, Ethyl cyanoacetate.

- da Silva, R. et al. (2014). MS of (authentic) C 11 CO 2 Et (part A) and peak 3 of Figure 2A, designated as ethyl dodecanoate (part B).

- Magritek. (n.d.).

- Thevenet, F. et al. (2014). Infrared study of matrix-isolated ethyl cyanide: Simulation of the photochemistry in the atmosphere of Titan.

- Cheméo. (n.d.).

- National Institute of Standards and Technology. (n.d.).

- ChemicalBook. (2025).

- ResearchGate. (n.d.). Figure S2 1 H (a) and 13 C NMR (b) spectra of synthesized Ethyl....

- SpectraBase. (n.d.).

- National Institute of Standards and Technology. (n.d.).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81530, Ethyl cyanoacrylate.

- BenchChem. (2025). The Duality of Ethyl Cyanoformate: A Technical Guide to its Reactivity with Nucleophiles and Electrophiles.

- ResearchGate. (n.d.).

- National Institute of Standards and Technology. (n.d.). Carbonocyanidic acid, ethyl ester. In NIST Chemistry WebBook.

- Thermo Fisher Scientific. (n.d.).

- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.

- Google Patents. (2017).

- SciSpace. (2018). Synthesis of Diethyl 2-(2-chloronicotinoyl)

- BenchChem. (2025).

- ResearchGate. (2004). Unexpected Reactivity of Ethyl 2-(Diethylphosphono)Propionate Toward 2,2-Disubstituted-1,3-cyclopentanediones.

- Magritek. (n.d.).

- Kikura-Hanajiri, R. et al. (2017).

- The Good Scents Company. (n.d.).

- ResearchGate. (2009).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637758, Ethyl Cinnamate.

Sources

- 1. capotchem.com [capotchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Analysis of 62 synthetic cannabinoids by gas chromatography-mass spectrometry with photoionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethyl 2-chloronicotinate | 1452-94-4 [chemicalbook.com]

- 5. B20359.18 [thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of Ethyl 2-Cyanonicotinate: Strategies, Mechanisms, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-cyanonicotinate is a pivotal building block in the synthesis of a multitude of pharmacologically active compounds. Its unique trifunctional nature—possessing an ester, a nitrile, and a pyridine ring—renders it a versatile scaffold for the construction of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to this compound, designed to equip researchers and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors. This guide delves into the mechanistic underpinnings of each synthetic strategy, offers detailed, step-by-step experimental protocols, and presents a comparative analysis of the various methodologies.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

The pyridine nucleus is a ubiquitous motif in pharmaceuticals, owing to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic profile. The introduction of a cyano group at the 2-position of the nicotinic acid scaffold dramatically enhances its synthetic utility. The nitrile can be readily transformed into a variety of functional groups, including amines, amides, carboxylic acids, and tetrazoles, providing access to a diverse chemical space. Consequently, this compound has emerged as a key intermediate in the development of novel therapeutics across a range of disease areas. Its applications span from the synthesis of kinase inhibitors and central nervous system agents to antiviral and anti-inflammatory drugs. A thorough understanding of its synthesis is therefore paramount for any drug discovery program that leverages this versatile building block.

Key Synthetic Strategies for this compound

The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and limitations. The choice of a particular route will often depend on factors such as the availability of starting materials, desired scale of the reaction, and tolerance to specific reagents and conditions. The most prominent and field-proven methods include:

-

Nucleophilic Substitution of Ethyl 2-Chloronicotinate: This is arguably the most direct and widely employed method.

-

The Sandmeyer Reaction of Ethyl 2-Aminonicotinate: A classic and reliable transformation for introducing a cyano group.

-

Cyanation of Ethyl Nicotinate N-oxide: An approach that leverages the activation of the pyridine ring by the N-oxide functionality.

This guide will now explore each of these strategies in detail, providing mechanistic insights and practical experimental guidance.

Nucleophilic Substitution of Ethyl 2-Chloronicotinate: A Direct and Efficient Approach

The substitution of the chloro group in Ethyl 2-chloronicotinate with a cyanide nucleophile is a robust and high-yielding method for the synthesis of the target compound. The electron-withdrawing nature of the adjacent ester group and the pyridine nitrogen facilitates this nucleophilic aromatic substitution reaction.

Reaction Mechanism

The reaction proceeds via a classic SNAr (Nucleophilic Aromatic Substitution) mechanism. The cyanide ion attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom and the carbonyl oxygen of the ester group. In the final step, the chloride ion is eliminated, and the aromaticity of the pyridine ring is restored.

Figure 1: General mechanism for the SNAr reaction of Ethyl 2-chloronicotinate with a cyanide nucleophile.

Choice of Cyanide Source and Catalyst

A variety of cyanide sources can be employed, with the choice often influencing the reaction conditions and the need for a catalyst.

| Cyanide Source | Catalyst | Typical Conditions | Advantages | Disadvantages |

| CuCN | None (reagent) | High temperature (150-200 °C), polar aprotic solvent (e.g., DMF, NMP) | Often high yielding, well-established (Rosenmund-von Braun reaction) | Harsh reaction conditions, stoichiometric copper waste |

| Zn(CN)₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) with a phosphine ligand (e.g., dppf) | Moderate temperature (80-120 °C), polar aprotic solvent (e.g., DMF, DMA) | Milder conditions, lower toxicity of Zn(CN)₂ compared to alkali metal cyanides | Catalyst cost and sensitivity, potential for catalyst poisoning by cyanide |

| KCN/NaCN | Phase-transfer catalyst (e.g., 18-crown-6) or no catalyst in aprotic polar solvents | Variable temperatures, often requires careful control of cyanide concentration | Low cost of cyanide source | High toxicity of alkali metal cyanides and HCN, potential for side reactions |

Detailed Experimental Protocol: Palladium-Catalyzed Cyanation with Zinc Cyanide

This protocol provides a reliable and scalable method for the synthesis of this compound using a palladium catalyst and zinc cyanide.

Materials:

-

Ethyl 2-chloronicotinate

-

Zinc cyanide (Zn(CN)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Toluene

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry, argon-purged flask, add Ethyl 2-chloronicotinate (1.0 equiv), zinc cyanide (0.6 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv), and 1,1'-bis(diphenylphosphino)ferrocene (0.04 equiv).

-

Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the ethyl 2-chloronicotinate.

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove insoluble inorganic salts, washing the pad with additional ethyl acetate.

-

Wash the combined organic filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.

The Sandmeyer Reaction: A Classic Transformation of an Amino Group

The Sandmeyer reaction provides an alternative route to this compound, starting from the readily available Ethyl 2-aminonicotinate. This two-step process involves the diazotization of the primary amine followed by a copper-catalyzed cyanation.[1][2]

Reaction Mechanism

The reaction proceeds in two distinct stages:

-

Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This reaction is typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.

-

Copper-Catalyzed Cyanation: The diazonium salt is then treated with a solution of copper(I) cyanide. The reaction is believed to proceed through a radical mechanism, initiated by a single-electron transfer from the copper(I) species to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas.[1] The aryl radical then reacts with the cyanide, and the copper(I) catalyst is regenerated.

Figure 2: Overview of the Sandmeyer reaction for the synthesis of this compound.

Detailed Experimental Protocol: Sandmeyer Cyanation

Materials:

-

Ethyl 2-aminonicotinate

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN)

-

Sodium carbonate (Na₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Diazotization

-

Dissolve Ethyl 2-aminonicotinate (1.0 equiv) in a mixture of concentrated hydrochloric acid and water at 0 °C.

-

Slowly add a solution of sodium nitrite (1.1 equiv) in water, maintaining the temperature below 5 °C.

-

Stir the resulting solution at 0 °C for 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Cyanation

-

In a separate flask, prepare a solution of copper(I) cyanide (1.3 equiv) and sodium cyanide (2.6 equiv) in water.

-

Slowly add the cold diazonium salt solution to the copper cyanide solution, allowing the nitrogen gas to evolve. The temperature should be maintained between 0 and 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

-

Cool the mixture to room temperature and neutralize with sodium carbonate.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by chromatography or recrystallization to yield this compound.

Cyanation of Ethyl Nicotinate N-oxide: Activating the Pyridine Ring

The N-oxide functionality significantly activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 6-positions. This strategy allows for the direct C-H cyanation of the pyridine ring, starting from Ethyl nicotinate.

Reaction Mechanism

The reaction is initiated by the activation of the N-oxide with an electrophilic reagent, such as trimethylsilyl cyanide (TMSCN) in the presence of an activating agent like dimethylcarbamoyl chloride or triflic anhydride.[3] This forms a highly reactive N-acyloxy- or N-silyloxypyridinium intermediate. The cyanide ion then attacks the 2-position of this activated intermediate to form a dihydropyridine adduct. Subsequent elimination of the activating group and rearomatization yields the desired 2-cyanopyridine product.

Figure 3: General pathway for the cyanation of Ethyl nicotinate N-oxide.

Detailed Experimental Protocol: Cyanation with TMSCN

Materials:

-

Ethyl nicotinate N-oxide

-

Trimethylsilyl cyanide (TMSCN)

-

Dimethylcarbamoyl chloride

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of Ethyl nicotinate N-oxide (1.0 equiv) in acetonitrile, add dimethylcarbamoyl chloride (1.2 equiv).

-

Add trimethylsilyl cyanide (1.5 equiv) to the mixture.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford this compound.

Comparative Analysis and Conclusion